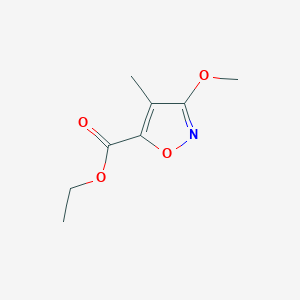

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

説明

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 206064-49-5. It has a molecular weight of 185.18 . The compound is in the form of a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 . The InChI key is UVXYNACCCGVAGC-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Complex Molecules

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the biomimetic synthesis of α-cyclopiazonic acid, a potent mycotoxin and secondary metabolite produced by certain fungi. This synthesis involves the conversion of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate and demonstrates the compound's versatility in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Development of Biologically Active Compounds

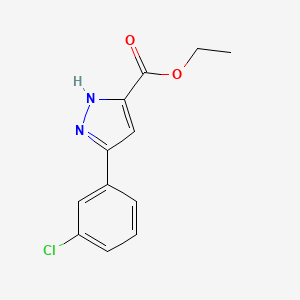

Research has also focused on developing biologically active compounds using this compound. For example, studies have shown its involvement in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds have been tested for their auxin activities and effects on wheat gemma, highlighting the compound's potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Pharmaceutical Applications

In pharmaceutical research, this compound has been employed in the synthesis of various drug candidates. For instance, its derivatives have been explored for their potential antitumor properties. One study demonstrated its use in creating benzocarbazoloquinones, compounds known for their anticancer activities (Rajeswaran & Srinivasan, 1994).

Safety and Hazards

特性

IUPAC Name |

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXYNACCCGVAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

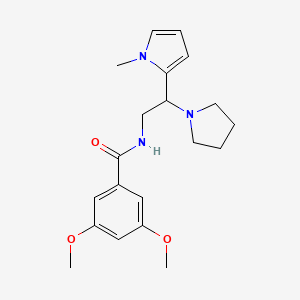

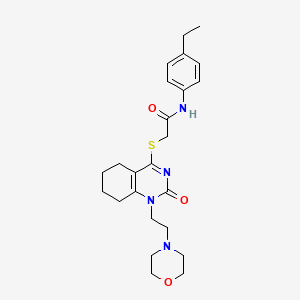

![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)

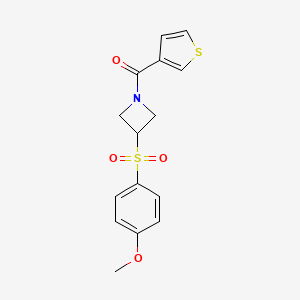

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)

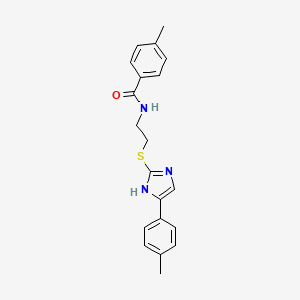

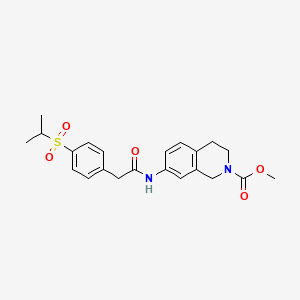

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)